molecular formula C5H8Br2N2S B13517025 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide

5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B13517025
M. Wt: 288.01 g/mol
InChI Key: LZKHGIKRGDOWLJ-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with a thioamide. The reaction conditions often include the use of hydrobromic acid and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a liquid-phase method using ethanolamine and hydrobromic acid. The reaction time is usually around 48 hours. Alternatively, a gas-phase method can be employed, where ethanolamine is reacted with hydrogen bromide gas. This method is faster but requires more sophisticated equipment and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cesium hydroxide, which acts as a catalyst in P-alkylation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include thiazolines, thiazines, and tertiary phosphines, which have applications in various chemical syntheses and industrial processes .

Scientific Research Applications

5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is unique due to its thiazole ring structure, which imparts specific chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H8Br2N2S

Molecular Weight

288.01 g/mol

IUPAC Name

5-(2-bromoethyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C5H7BrN2S.BrH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H

InChI Key

LZKHGIKRGDOWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CCBr.Br

Origin of Product

United States

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